molecular formula C8H15ClN4 B1434011 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride CAS No. 1803593-85-2

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

Cat. No. B1434011
M. Wt: 202.68 g/mol
InChI Key: FJGHWHTYLFGJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H15ClN4. Its molecular weight is 202.69 .


Molecular Structure Analysis

The molecular structure of “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride” can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride” include a molecular weight of 202.69 . It’s a powder at room temperature .

Scientific Research Applications

Triazole Derivatives: A Patent Review (2008 – 2011)

Triazole derivatives are of great importance in drug development due to their diverse biological activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The review emphasizes the therapeutic potential of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, covering new chemical entities and pharmaceuticals developed between 2008 and 2011. The need for new, efficient preparations of triazoles that consider green chemistry, energy saving, and sustainability is highlighted, along with the urgency to find prototypes for new diseases and resistant bacteria (Ferreira et al., 2013).

Piperazine Derivatives: Therapeutic Uses

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, featuring in drugs with various therapeutic uses such as antipsychotic, antihistamine, and antidepressant. Research on piperazine derivatives has shown that slight modifications to the substitution pattern can significantly impact the medicinal potential. The review of patents from 2010 to the present discusses the diversity of piperazine compounds' molecular designs and therapeutic profiles, highlighting the scaffold's versatility in drug discovery (Rathi et al., 2016).

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown promising antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. This review discusses the anti-TB compounds where piperazine serves as a vital building block, elaborating on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. It aims to assist in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Safety And Hazards

The safety information available indicates that “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGHWHTYLFGJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
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2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
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2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
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2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
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2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
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2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

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